molecular formula C22H11Br4O5- B1228007 Ethyl eosin anion

Ethyl eosin anion

Cat. No. B1228007
M. Wt: 674.9 g/mol
InChI Key: SQLYYENAJNILOX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl eosin anion is the anionic form of ethyl eosin. It has a role as a fluorochrome. It is an organobromine compound and an organic anion.

Scientific Research Applications

  • Photopolymerization Initiator : Ethyl eosin, when combined with ascorbic acid, acts as a photosensitizer in the polymerization of vinyl acetate using visible radiation. During this process, the dye reacts with the reducing agent to form radical species, which initiates polymerization after an induction period where the dye color fades completely. This method has potential applications in polymer science and materials engineering (Pemberton & Johnson, 1984).

  • Dye-Surfactant Interaction Studies : In aqueous solutions, the interaction between ethyl eosin (as an anionic dye) and cationic surfactants like cetylpyridinium bromide has been studied using visible spectroscopy. These studies are crucial for understanding the association between dye anions and cationic surfactants, with implications in fields like colloidal chemistry and materials science (Shapovalov & Ponomariov, 2019).

properties

Product Name

Ethyl eosin anion

Molecular Formula

C22H11Br4O5-

Molecular Weight

674.9 g/mol

IUPAC Name

2,4,5,7-tetrabromo-9-(2-ethoxycarbonylphenyl)-6-oxoxanthen-3-olate

InChI

InChI=1S/C22H12Br4O5/c1-2-30-22(29)10-6-4-3-5-9(10)15-11-7-13(23)18(27)16(25)20(11)31-21-12(15)8-14(24)19(28)17(21)26/h3-8,27H,2H2,1H3/p-1

InChI Key

SQLYYENAJNILOX-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl eosin anion
Reactant of Route 2
Ethyl eosin anion
Reactant of Route 3
Ethyl eosin anion
Reactant of Route 4
Reactant of Route 4
Ethyl eosin anion
Reactant of Route 5
Ethyl eosin anion
Reactant of Route 6
Ethyl eosin anion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.